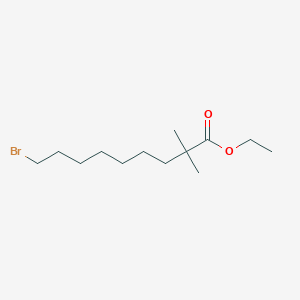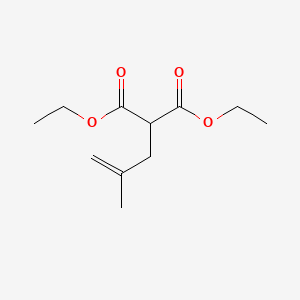
2,6-Diisopropylaniline hydrochloride
概要
説明
2,6-Diisopropylaniline hydrochloride is an organic compound with the molecular formula C12H19NCl. It is also known as 2,6-bis(propan-2-yl)aniline hydrochloride. This compound is characterized by its colorless to yellowish liquid form and is widely used as an intermediate in the production of various chemicals, including stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients.
作用機序
Target of Action
2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes play a crucial role in various chemical reactions.
Mode of Action
The compound interacts with its targets through a chemical reaction. Specifically, 2,6-Diisopropylaniline reacts with bis(trimethylsilylmethyl)yttrium complexes to afford yttrium alkyl anilido species . This reaction involves the elimination of Trimethylsilane (TMS) .
Biochemical Pathways
It’s known that the compound is used to make ligands in coordination chemistry
Pharmacokinetics
Given its chemical properties such as its boiling point of 257°c and its density of 0.94 g/mL at 25°C , it can be inferred that these properties may influence its pharmacokinetics.
Result of Action
The primary result of 2,6-Diisopropylaniline’s action is the production of yttrium alkyl anilido species . These species are important in various chemical reactions.
Action Environment
The action of 2,6-Diisopropylaniline can be influenced by various environmental factors. For instance, its reaction with bis(trimethylsilylmethyl)yttrium complexes occurs in the presence of bulky amidopyridinate (Ap) and amidinate (Amd) ligands . Additionally, its physical properties such as its boiling point and density suggest that temperature and pressure could also affect its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline hydrochloride can be synthesized through the reaction of 2,6-diisopropylaniline with hydrochloric acid. The reaction typically involves dissolving 2,6-diisopropylaniline in an appropriate solvent, such as ethanol or methanol, followed by the addition of hydrochloric acid. The mixture is then heated under reflux to ensure complete reaction and formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired purity level of the final product.
化学反応の分析
Types of Reactions: 2,6-Diisopropylaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or halogenated derivatives.
科学的研究の応用
2,6-Diisopropylaniline hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, such as carbodiimides and Schiff-base ligands.
Biology: The compound is used in the preparation of multitopic ligands for biological studies and drug discovery.
Medicine: It is employed in the development of active pharmaceutical ingredients and antioxidants.
Industry: this compound is used in the production of synthetic resins and stabilizers for industrial applications.
類似化合物との比較
2,4,6-Trimethylaniline
2,6-Dimethylaniline
2,6-Diethylaniline
特性
IUPAC Name |
2,6-di(propan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSLIDLBHRORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457961 | |
| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50522-40-2 | |
| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)







![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)


